molecular formula C16H13Br3N2O5 B11099450 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11099450
M. Wt: 553.0 g/mol
InChI Key: DUBWFXUVXOTMSO-CGOBSMCZSA-N
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Description

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, methoxy, phenoxy, and hydrazide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methoxyphenol and 2,3-dibromo-4,5-dihydroxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid under basic conditions to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide.

    Final Product: The final step involves the condensation of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 2,3-dibromo-4,5-dihydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular pathways related to oxidative stress, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenol: Shares the bromine and methoxy functional groups but lacks the hydrazide and dibromo-dihydroxyphenyl moieties.

    4-Bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate: Similar structure but with different substituents on the phenyl ring.

Uniqueness

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(2,3-DIBROMO-4,5-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its combination of bromine, methoxy, phenoxy, and hydrazide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H13Br3N2O5

Molecular Weight

553.0 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O5/c1-25-9-2-3-12(10(17)5-9)26-7-13(23)21-20-6-8-4-11(22)16(24)15(19)14(8)18/h2-6,22,24H,7H2,1H3,(H,21,23)/b20-6+

InChI Key

DUBWFXUVXOTMSO-CGOBSMCZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)Br)O)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2Br)Br)O)O)Br

Origin of Product

United States

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